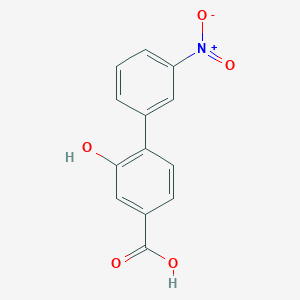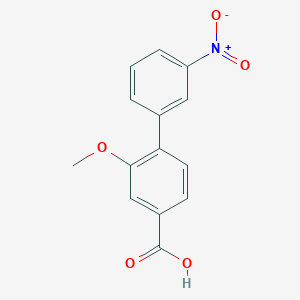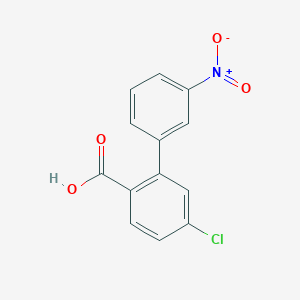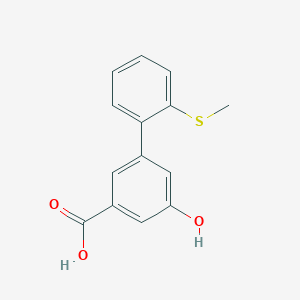
2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methylthiophenyl)benzoic acid (2M3M2MBA) is an organic compound with a molecular formula of C11H10O2S. It is a white solid with a melting point of 155–156 °C. It is used in various scientific and industrial applications, including as a precursor for pharmaceuticals, as a reagent for organic synthesis, and as a component of various catalysts.
Mecanismo De Acción
2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95% is a versatile reagent that can be used in a variety of synthetic reactions. Its mechanism of action involves the formation of a reactive intermediate, which then undergoes a substitution reaction. This intermediate can be formed by the reaction of an alkyl halide with an alkoxide in the presence of a base. The intermediate can then react with a variety of substrates, such as alcohols, amines, and carboxylic acids, to form a variety of products.
Biochemical and Physiological Effects
2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. It has also been found to have an effect on the metabolism of fatty acids, and to have an inhibitory effect on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95% is a versatile reagent that is widely used in laboratory experiments. It has a number of advantages, including its low cost, its ease of use, and its wide range of applications. However, it also has some limitations, such as the need to use a base in the reaction, and the potential for the formation of undesired products.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95%. These include the development of new synthetic methods, the investigation of its potential therapeutic applications, and the exploration of its use in the synthesis of new organic compounds. Other possible research directions include the study of its biochemical and physiological effects, the exploration of its potential for use in catalytic reactions, and the development of new catalysts based on 2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95%.
Métodos De Síntesis
2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95% can be synthesized from a variety of starting materials, including 2-bromo-3-(2-methylthiophenyl)benzoic acid (2B3M2MBA), 2-chloro-3-(2-methylthiophenyl)benzoic acid (2C3M2MBA), and 2-iodo-3-(2-methylthiophenyl)benzoic acid (2I3M2MBA). The most commonly used synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide in the presence of a base.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a precursor for pharmaceuticals. It has also been used in the synthesis of various organic compounds, such as 2-methyl-3-(2-methylthiophenyl)benzaldehyde (2-Methyl-3-(2-methylthiophenyl)benzoic acid, 95%L), 2-methyl-3-(2-methylthiophenyl)benzamide (this compoundM), and 2-methyl-3-(2-methylthiophenyl)benzoyl chloride (this compoundC).
Propiedades
IUPAC Name |
2-methyl-3-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-11(7-5-8-12(10)15(16)17)13-6-3-4-9-14(13)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWZGDMLUQSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














